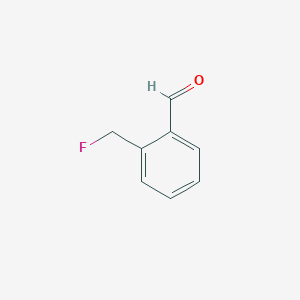
2-(Fluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Fluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H7FO It is a derivative of benzaldehyde, where a fluoromethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Fluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the fluorination of benzaldehyde derivatives. For instance, the reaction of benzaldehyde with a fluorinating agent such as Selectfluor can yield this compound under controlled conditions . Another method involves the use of fluoromethylation reagents like fluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Fluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(Fluoromethyl)benzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-(Fluoromethyl)benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: 2-(Fluoromethyl)benzoic acid.
Reduction: 2-(Fluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Fluoromethyl)benzaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Fluoromethyl)benzaldehyde involves its interaction with various molecular targets. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors. This interaction often leads to the formation of stable complexes, which can modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Similar in structure but with additional fluorine atoms, leading to different reactivity and applications.
4-Fluoro-2-(trifluoromethyl)benzaldehyde: Another derivative with distinct properties due to the position of the fluorine atoms.
Uniqueness
2-(Fluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its fluoromethyl group enhances its reactivity compared to non-fluorinated benzaldehyde derivatives, making it valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C8H7FO |
|---|---|
Peso molecular |
138.14 g/mol |
Nombre IUPAC |
2-(fluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H7FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 |
Clave InChI |
ICHYJYHEPOAXNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CF)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















